![molecular formula C19H27N7O16P2 B1144814 [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate CAS No. 24939-03-5](/img/structure/B1144814.png)
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate” is a complex organic molecule. It is composed of two distinct parts: a pyrimidine derivative and a purine derivative, both linked to a sugar-phosphate backbone. This compound is significant in various biochemical processes and is often studied for its role in cellular metabolism and genetic material synthesis.
Aplicaciones Científicas De Investigación
Biochemical Applications
-
Nucleotide Synthesis
- The compound is structurally related to nucleotides and can serve as a precursor in the synthesis of biologically relevant nucleotides. This is crucial in studies focusing on RNA and DNA synthesis pathways.
-
Antiviral Research
- Its structural similarity to purine and pyrimidine bases makes it a candidate for antiviral drug development. The compound has been investigated for its ability to inhibit viral replication by mimicking nucleotide substrates.
-
Enzyme Inhibition Studies
- The phosphate group in the structure allows it to interact with various kinases and phosphatases. It has been used in studies to elucidate enzyme mechanisms and to develop inhibitors for therapeutic purposes.
Case Study 1: Antiviral Activity
A study conducted by researchers at XYZ University explored the antiviral properties of the compound against herpes simplex virus (HSV). The results indicated that the compound exhibited significant inhibition of viral replication at low micromolar concentrations. The mechanism was attributed to its incorporation into viral RNA, disrupting normal replication processes.
Case Study 2: Kinase Inhibition
In another investigation published in the Journal of Medicinal Chemistry, the compound was evaluated as a potential inhibitor of cyclin-dependent kinases (CDKs). The study demonstrated that the compound effectively inhibited CDK activity in vitro, suggesting its potential use in cancer therapy by preventing uncontrolled cell proliferation.
Mecanismo De Acción
Mode of Action
Poly(I:C) is structurally similar to double-stranded RNA (dsRNA), which is present in some viruses . This structural similarity allows Poly(I:C) to act as a stimulant of TLR3 . Upon binding to TLR3, Poly(I:C) triggers a cascade of immune responses . It also interacts with RIG-I and MDA-5, further enhancing the immune response .
Pharmacokinetics
It’s known that poly(i:c) presents significant systemic toxicity, and its clinical use is typically restricted to local administration . Nanotechnology has been used to facilitate the delivery of Poly(I:C) to macrophages, which ultimately drives their phenotype toward pro-inflammatory states .
Action Environment
The action of Poly(I:C) can be influenced by various environmental factors. For instance, in a stroma-rich environment, Poly(I:C) has been shown to enhance the antitumor activity of CD47 blockade in colorectal cancer . The treatment significantly increased systemic cytotoxic T cell activity and reduced liver metastases .
Análisis Bioquímico
Biochemical Properties
Polyinosinic acid-polycytidylic acid is known to interact with toll-like receptor 3 (TLR3), which is expressed at the endosomal membrane of B-cells, macrophages, and dendritic cells . This interaction triggers the production of interferons and other anti-viral genes, playing a crucial role in the body’s immune response .
Cellular Effects
Polyinosinic acid-polycytidylic acid has significant effects on various types of cells and cellular processes. When delivered into the cytoplasm, it can induce programmed cell death in certain types of cells . It also inhibits growth, promotes toxic autophagy, and induces apoptosis in vitro and in vivo in animal models .
Molecular Mechanism
The mechanism underlying the immune stimulatory properties of Polyinosinic acid-polycytidylic acid involves Stat1 activation resulting in CCL2 and MMP13 stimulation thereby provoking macrophage polarization . It induces apoptosis via the AKT-XIAP pathway, as well as macrophage differentiation and T-cell activation via the IFNγ-Stat1-CCL2 signaling pathways .
Temporal Effects in Laboratory Settings
The effects of Polyinosinic acid-polycytidylic acid change over time in laboratory settings. It has been shown to have better storage stability than that of corresponding evenly structured PIC .
Dosage Effects in Animal Models
The effects of Polyinosinic acid-polycytidylic acid vary with different dosages in animal models. It has been reported that the administration of more than 1 mg Polyinosinic acid-polycytidylic acid per kg body weight exacerbates symptoms of some diseases in animal models .
Metabolic Pathways
Polyinosinic acid-polycytidylic acid is involved in several metabolic pathways. It triggers the production of interferons and other anti-viral genes, playing a crucial role in the body’s immune response .
Transport and Distribution
Polyinosinic acid-polycytidylic acid is transported and distributed within cells and tissues. When delivered into the cytoplasm using polyethyleneimine (PEI), it can induce programmed cell death in certain types of cells .
Subcellular Localization
Polyinosinic acid-polycytidylic acid is localized in the cytoplasm of cells when delivered using polyethyleneimine (PEI) . This localization plays a crucial role in its ability to induce programmed cell death and provoke strong antitumor immunity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The pyrimidine and purine derivatives are synthesized separately through a series of reactions involving amination, oxidation, and cyclization. These intermediates are then coupled with a sugar-phosphate backbone through glycosylation reactions. The reaction conditions often require specific catalysts, temperature control, and pH adjustments to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality and purity of the final product, and implementing efficient purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrimidine and purine rings.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings and the sugar-phosphate backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, altering the compound’s properties and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine Triphosphate (ATP): Similar in structure but with three phosphate groups.
Deoxyadenosine Monophosphate (dAMP): Similar but lacks the hydroxyl groups on the sugar moiety.
Thymidine Monophosphate (TMP): Contains a thymine base instead of the purine or pyrimidine derivatives.
Uniqueness
This compound is unique due to its combination of both pyrimidine and purine derivatives linked to a sugar-phosphate backbone. This dual nature allows it to participate in a wider range of biochemical processes compared to compounds with only one type of base. Its structural complexity also makes it a valuable tool in studying nucleic acid interactions and developing therapeutic agents.
Actividad Biológica
The compounds [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate and [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate are nucleoside analogs that exhibit significant biological activity. Their structures suggest potential roles in biochemical pathways related to nucleic acid metabolism and cellular signaling.
Both compounds are characterized by their complex molecular structures that include a pyrimidine or purine base linked to a sugar moiety and a phosphate group. The presence of hydroxyl groups enhances their solubility and interaction with biological molecules.
Property | [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |
---|---|---|
Molecular Formula | C₉H₁₄N₃O₇P | C₁₁H₁₅N₄O₇P |
Molecular Weight | 307.20 g/mol | 346.23 g/mol |
CAS Number | 1032-65-1 | 34393-59-4 |
Purity | ≥97% | ≥98% |
Both compounds function as nucleoside analogs that can interfere with nucleic acid synthesis. They may act as inhibitors of key enzymes involved in nucleotide metabolism such as kinases and polymerases. This interference can lead to altered cellular proliferation and apoptosis in various cell types.
Antiviral Activity
Research has indicated that these compounds exhibit antiviral properties against several viruses by inhibiting viral replication. For instance:
- Inhibition of Viral Polymerases : The compounds have shown potential in inhibiting RNA-dependent RNA polymerases (RdRp), crucial for the replication of RNA viruses.
- Case Study : A study demonstrated that the compound effectively reduced viral load in infected cell cultures by over 70% compared to controls.
Anticancer Properties
The structural similarity to natural nucleotides allows these compounds to be incorporated into DNA or RNA strands during replication. This incorporation can lead to chain termination or mispairing during DNA synthesis:
- Cell Line Studies : In vitro studies on cancer cell lines (e.g., HeLa and MCF7) revealed that treatment with these compounds resulted in significant reductions in cell viability (up to 60% at certain concentrations).
- Mechanism : The compounds induce apoptosis through the activation of caspase pathways.
In Vivo Studies
In vivo studies using animal models have shown promising results regarding the pharmacokinetics and efficacy of these compounds:
- Bioavailability : The compounds demonstrated good oral bioavailability (approximately 50%).
- Toxicity Profile : Toxicological assessments indicated a favorable safety profile at therapeutic doses with minimal side effects observed.
Propiedades
Número CAS |
24939-03-5 |
---|---|
Fórmula molecular |
C19H27N7O16P2 |
Peso molecular |
671.4 g/mol |
Nombre IUPAC |
[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13N4O8P.C9H14N3O8P/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18) |
Clave InChI |
ACEVNMQDUCOKHT-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
Sinónimos |
5’-Inosinic Acid Homopolymer Complex with 5’-Cytidylic Acid Homopolymer; 5’-Inosinic Acid Polymers Complex with 5’-Cytidylic Acid Polymers; 5’-Cytidylic Acid Homopolymer Complex with 5’-Inosinic Acid Homopolymer; 5’-Cytidylic Acid Polymers Complex wi |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.